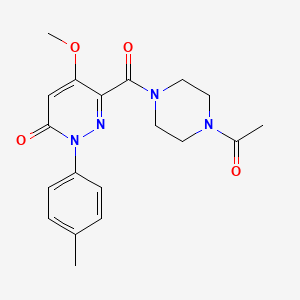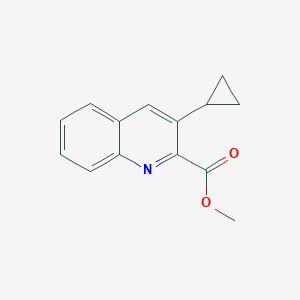![molecular formula C15H13N3OS B2354239 3-(4-甲基苄基)-2-硫代-2,3-二氢吡啶并[2,3-d]嘧啶-4(1H)-酮 CAS No. 443671-64-5](/img/structure/B2354239.png)
3-(4-甲基苄基)-2-硫代-2,3-二氢吡啶并[2,3-d]嘧啶-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with a thioxo group and a 4-methylbenzyl substituent
科学研究应用
3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a lead compound for developing novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound has been studied for its ability to modulate biological pathways, including those involved in cell proliferation and apoptosis.
Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules, which can be utilized in various industrial processes.
作用机制
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress can lead to the unfolded protein response, which can trigger cell death if the stress is not resolved. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The degree of lipophilicity of a compound, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of the compound, but further studies would be needed to confirm this.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
准备方法
The synthesis of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS). The major products formed from these reactions depend on the specific reagents and conditions used
相似化合物的比较
When compared to other similar compounds, 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique structural features and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring system but differ in their substituents and functional groups.
Triazole-Pyrimidine Hybrids: These hybrids have shown neuroprotective and anti-inflammatory properties, highlighting the diverse applications of pyrimidine-based compounds. The uniqueness of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.
属性
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-4-6-11(7-5-10)9-18-14(19)12-3-2-8-16-13(12)17-15(18)20/h2-8H,9H2,1H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXQONUYHAZOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2354174.png)
![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)



